molecular formula C5H6N2 B1205571 Dimethylmalononitrile CAS No. 7321-55-3

Dimethylmalononitrile

Cat. No. B1205571
CAS RN: 7321-55-3
M. Wt: 94.11 g/mol
InChI Key: BCMJJXWXMZYZKN-UHFFFAOYSA-N
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Description

Dimethylmalononitrile (DMMN) is a chemical compound with the molecular formula C5H6N2 . It is a white or colorless to light yellow or light orange powder to lump to clear liquid .


Synthesis Analysis

DMMN can be used as a starting reagent in the synthesis of bisoxazolines . A transnitrilation from DMMN to aryl Grignard or lithium reagents has been developed . This method enables an electrophilic cyanation of aryl Grignard or lithium reagents, generated in situ from the corresponding aryl bromides or iodides .


Molecular Structure Analysis

DMMN contains a total of 12 bonds, including 6 non-H bonds, 2 multiple bonds, 2 triple bonds, and 2 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

The mechanism underlying the action of DMMN is thought to involve the generation of a carbocation intermediate, subsequently targeted by a nucleophile . This fundamental reaction mechanism is believed to underlie the broad spectrum of applications observed for DMMN .


Physical And Chemical Properties Analysis

DMMN has a molar mass of 94.11 and a density of 0.9690 (rough estimate) . It has a melting point of 31-33 °C (lit.) and a boiling point of 120 °C/33 mmHg (lit.) . The flash point is 145°F .

Scientific Research Applications

Organic Synthesis

Dimethylmalononitrile has found utility as both a reagent and a catalyst in organic synthesis, particularly in the production of specialty chemicals . Its versatile nature has led to its extensive investigation in biochemical and physiological studies within laboratory settings .

Production of Specialty Chemicals

The compound is used in the production of specialty chemicals . Its mechanism of action is thought to involve the generation of a carbocation intermediate, subsequently targeted by a nucleophile .

Biochemical and Physiological Studies

Dimethylmalononitrile is extensively used in biochemical and physiological studies within laboratory settings . It exhibits a diverse range of applications in the realm of organic chemistry, serving as a valuable reagent .

Synthesis of Heterocyclic Motifs

Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .

Pharmaceutical and Medicinal Applications

Malononitrile dimer has been used mainly in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration .

Synthesis of Colored Compounds

Due to the presence of three CN functional groups as powerful electron acceptor groups, an amine and an α, β -unsaturated alkene part along with a CH acid site in this compound, malononitrile dimer is included as a multi-functional reagent with great flexibility and high reactivity . Hereupon, malononitrile dimer is an effective and common reagent in the synthesis of colored compounds .

Synthesis of Nitrile-Bearing Quaternary Centers

Dimethylmalononitrile has been used in the synthesis of nitrile-bearing quaternary centers by an equilibrium-driven transnitrilation and anion-relay strategy .

Molecular Design of Thermally Activated Delayed Fluorescent Emitters

Dimethylmalononitrile has been used in the molecular design of thermally activated delayed fluorescent emitters for narrowband orange-red OLEDs boosted by a cyano-functionalization strategy .

Safety And Hazards

DMMN is highly flammable and toxic by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Relevant Papers There are several papers that discuss the use and properties of DMMN. For instance, one paper discusses the development of a transnitrilation from DMMN to aryl Grignard or lithium reagents . Another paper discusses a rhodium-catalyzed aromatic C–H bond direct cyanation with DMMN .

properties

IUPAC Name

2,2-dimethylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMJJXWXMZYZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223456
Record name Propanedinitrile, dimethyl-
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylmalononitrile

CAS RN

7321-55-3
Record name 2,2-Dimethylpropanedinitrile
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Record name 2,2-Dimethylmalononitrile
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Record name DIMETHYLMALONONITRILE
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Record name Propanedinitrile, dimethyl-
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Record name Dimethylmalononitrile
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Record name 2,2-DIMETHYLMALONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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